2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have vasodilatory and anti-inflammatory effects.
Mecanismo De Acción
2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 works by stimulating the activity of sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By stimulating sGC, this compound 41-2272 increases the production of cGMP, which leads to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cGMP in smooth muscle cells, leading to relaxation of the smooth muscle and vasodilation. It has also been shown to inhibit the proliferation of smooth muscle cells, which can help prevent the development of atherosclerosis. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to have vasodilatory and anti-inflammatory effects, which make it a potential treatment for a variety of diseases. However, one limitation of using this compound 41-2272 in lab experiments is that it is a relatively new compound and its long-term effects are not yet known.
Direcciones Futuras
There are several future directions for research on 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272. One direction is to investigate its potential as a treatment for pulmonary hypertension. Another direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis and asthma. In addition, further studies are needed to determine the long-term effects of this compound 41-2272 and its potential side effects. Finally, more research is needed to understand the signaling pathways involved in the vasodilatory and anti-inflammatory effects of this compound 41-2272.
Conclusion
In conclusion, this compound 41-2272 is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC stimulators and has been shown to have vasodilatory and anti-inflammatory effects. It has been extensively studied for its potential as a treatment for pulmonary hypertension and inflammatory diseases such as arthritis and asthma. However, more research is needed to determine its long-term effects and potential side effects.
Métodos De Síntesis
The synthesis of 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 involves the reaction of 4-chlorobenzenesulfonamide with diethyl acetamidomalonate in the presence of a base, followed by the reaction with butyl lithium and acetic anhydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it a potential treatment for pulmonary hypertension. In addition, it has been shown to have anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as arthritis and asthma.
Propiedades
IUPAC Name |
N-butan-2-yl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-4-15(3)19-26(23,24)17-8-6-16(7-9-17)25-14-18(22)21-12-10-20(5-2)11-13-21/h6-9,15,19H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJQUXBRRGOOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.